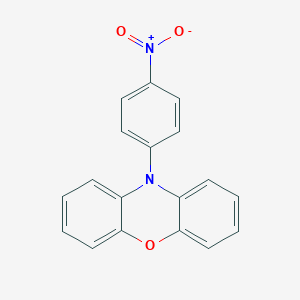

10-(4-Nitrophenyl)-10H-phenoxazine

CAS No.:

Cat. No.: VC18918565

Molecular Formula: C18H12N2O3

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12N2O3 |

|---|---|

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | 10-(4-nitrophenyl)phenoxazine |

| Standard InChI | InChI=1S/C18H12N2O3/c21-20(22)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H |

| Standard InChI Key | KLACTLYTSOLJIA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a phenoxazine core—a heterocyclic system comprising two benzene rings fused via oxygen and nitrogen atoms. The 10-position is substituted with a 4-nitrophenyl group, introducing an electron-deficient aromatic system. X-ray crystallography reveals a non-planar "butterfly" conformation, with a dihedral angle of 153.87° between the two benzene rings of the phenoxazine moiety . The nitro group lies nearly coplanar with the adjacent phenyl ring (dihedral angle: 10.34°), optimizing conjugation and intramolecular charge transfer .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 304.3 g/mol | |

| Dihedral Angle (Phenoxazine) | 153.87° | |

| Dihedral Angle (Nitro Group) | 10.34° |

Synthesis Methods

The synthesis typically employs palladium-catalyzed cross-coupling reactions. A prominent route involves the Sonogashira coupling of 10-ethynylphenoxazine with 4-iodonitrobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide . Alternative methods include double N-arylation of primary amines with aryl halides, as demonstrated in Pd-catalyzed protocols yielding phenoxazine derivatives in 70–90% yields .

Key Steps in Sonogashira Coupling:

-

Activation: The aryl halide (4-iodonitrobenzene) undergoes oxidative addition to Pd(0).

-

Alkyne Coordination: The ethynylphenoxazine coordinates to the Pd center.

-

Transmetallation: Copper iodide facilitates transfer of the alkyne moiety.

-

Reductive Elimination: Forms the C–C bond, releasing the Pd catalyst .

Chemical Reactivity and Stability

Electrophilic Substitution

The nitro group directs electrophilic attacks to the meta-position of the phenyl ring. Reactions with sulfonyl chlorides or acylating agents yield sulfonamide or amide derivatives, respectively . For instance, N-sulfonylphenoxazines exhibit enhanced plasma stability compared to acyl analogs, with >90% remaining intact after 24 hours in rat plasma .

Metabolic Pathways

In vitro studies using liver microsomes reveal hydroxylation and N-demethylation as primary metabolic pathways. The intrinsic clearance (CL) for dimethylamine derivatives (e.g., compound 4b) is 105 μL/min/mg protein, indicating moderate hepatic metabolism .

Table 2: Metabolic Stability of Selected Derivatives

| Compound | CL (μL/min/mg) | Major Metabolites |

|---|---|---|

| 4a | 34 | Hydroxylation |

| 4b | 105 | Demethylation |

| 4f | 239 | Hydroxylation |

Biological Activities and Mechanisms

Calcium Channel Inhibition

N-Sulfonylphenoxazines demonstrate potent inhibition of N-type (Ca2.2) calcium channels, a target for neuropathic pain therapy. Compound 4b exhibits an IC of 1.2 μM in SH-SY5Y cells, surpassing earlier acylated analogs by >10-fold . The ammonium side chains enhance binding to channel pore regions, while the sulfonyl group improves metabolic stability .

Applications in Materials Science

Organic Electronics

The planar structure and charge-transfer properties make 10-(4-nitrophenyl)-10H-phenoxazine suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells. Its absorption maxima in the visible range (λ ≈ 450 nm) enable use as a light-harvesting material .

Dye Chemistry

Phenoxazines serve as precursors for oxazine dyes, with the nitro group modulating redox potentials and spectral properties. Applications include biological staining and sensor development .

Comparison with Structural Analogs

10-(4-Chlorophenyl)-10H-phenoxazine

Replacing the nitro group with chlorine increases lipophilicity (LogP: 6.12 vs. 4.6) but reduces electronic conjugation. Chlorophenyl derivatives exhibit lower calcium channel inhibition (IC > 10 μM) but improved solubility in nonpolar solvents.

Phenothiazine Derivatives

Phenothiazines, substituting sulfur for oxygen, show red-shifted absorption and higher redox activity. For example, 10-(4-nitrophenyl)phenothiazine has a broader absorption spectrum (λ ≈ 500 nm) due to enhanced charge transfer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume